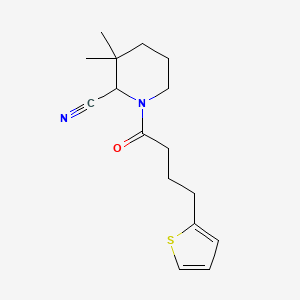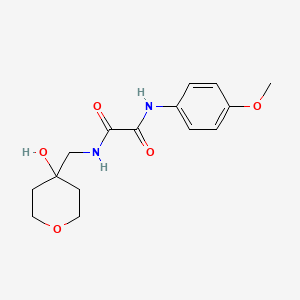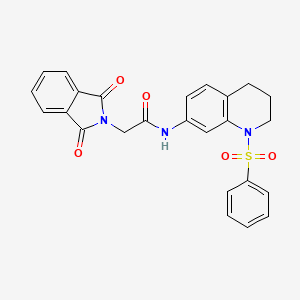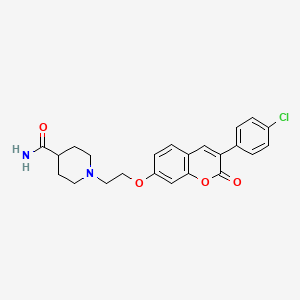![molecular formula C22H25N3O B2588863 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide CAS No. 478077-15-5](/img/structure/B2588863.png)
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential in improving monoclonal antibody production in Chinese hamster ovary cell cultures .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various tactical approaches .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of a similar compound on monoclonal antibody production .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One study focused on the synthesis and X-ray study of purine and pyrimidine derivatives, highlighting the structural peculiarities of cyclopropane rings and their configurations, which could provide insight into the reactivity and interaction of similar compounds like N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide (Cetina et al., 2004).
Bioactivity and Potential Therapeutic Applications
Another area of interest is the synthesis of compounds with potential antidepressant and nootropic effects. For instance, the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone was explored for their antidepressant and nootropic activities, demonstrating the potential for CNS active agents (Thomas et al., 2016).
Agricultural and Industrial Applications
The development of herbicides is another application. Dimethylpropynylbenzamides, for example, have shown herbicidal activity against annual and perennial grasses, suggesting the utility of similar compounds in agriculture (Viste et al., 1970).
Monoclonal Antibody Production
Research has also been conducted on compounds that can improve monoclonal antibody production in Chinese hamster ovary cell culture, indicating the relevance of chemical compounds in enhancing biotechnological processes. A specific compound increased monoclonal antibody production, highlighting the role of chemical modulators in bioproduction enhancement (Aki et al., 2021).
Mécanisme D'action
While the exact mechanism of action for this compound is not known, it is believed to improve monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-16-17(2)25(15-18-8-4-3-5-9-18)22(24-12-6-7-13-24)20(16)14-23-21(26)19-10-11-19/h3-9,12-13,19H,10-11,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRNEDKGHSMLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2CC2)N3C=CC=C3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/no-structure.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)


![tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B2588795.png)


![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl pivalate](/img/structure/B2588798.png)

